Guttiferone C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

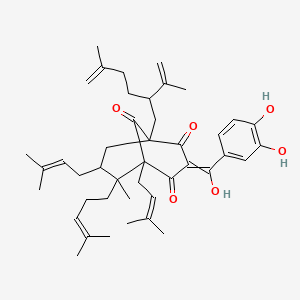

3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-5,7-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione is a natural product found in Symphonia globulifera with data available.

Applications De Recherche Scientifique

Chemical Properties and Mechanisms of Action

Guttiferone C belongs to a class of compounds known as polycyclic polyprenylated acylphloroglucinols. It exhibits a variety of biological activities, including:

- Antioxidant : this compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory : The compound has shown potential in reducing inflammation through various mechanisms, including modulation of pro-inflammatory cytokines.

- Antitumor : Studies indicate that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

- Antimicrobial : It has been reported to possess activity against both gram-positive and gram-negative bacteria.

The mechanisms underlying these effects involve the modulation of cellular pathways and targets, such as the c-MYC protein degradation via the ubiquitin-proteasome pathway, which is crucial in cancer cell cycle regulation .

Cancer Treatment

This compound has been studied for its potential in cancer therapy. Research indicates that it can induce apoptosis in various cancer cell lines, including colorectal and prostate cancers. For instance, Guttiferone K (a related compound) was found to impede the cell cycle re-entry of quiescent prostate cancer cells by stabilizing FBXW7, leading to enhanced degradation of c-MYC .

Infectious Diseases

The antimicrobial properties of this compound suggest its application in treating infections caused by resistant bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Applications

Given its anti-inflammatory effects, this compound may be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways positions it as a candidate for further research into inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- Case Study 1 : A study investigated the effects of this compound on human colorectal cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

- Case Study 2 : Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains, demonstrating promising results that warrant further clinical investigation .

Data Tables

Here are summarized findings from various studies on this compound:

Future Perspectives

Despite the promising applications of this compound, further research is needed to elucidate its molecular mechanisms fully and assess its safety profile in clinical settings. Investigations into biotransformation processes may also enhance its bioavailability and therapeutic efficacy .

Propriétés

Numéro CAS |

147687-36-3 |

|---|---|

Formule moléculaire |

C43H58O6 |

Poids moléculaire |

670.925 |

Nom IUPAC |

3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6-methyl-5,7-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C43H58O6/c1-26(2)13-12-21-41(11)33(18-15-28(5)6)25-42(24-32(30(9)10)16-14-27(3)4)38(47)36(37(46)31-17-19-34(44)35(45)23-31)39(48)43(41,40(42)49)22-20-29(7)8/h13,15,17,19-20,23,32-33,44-46H,3,9,12,14,16,18,21-22,24-25H2,1-2,4-8,10-11H3 |

SMILES |

CC(=CCCC1(C(CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C1(C2=O)CC=C(C)C)CC(CCC(=C)C)C(=C)C)CC=C(C)C)C)C |

Synonymes |

GUTTIFERONE C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.